

Application Notes and Protocols for CBR-470-2

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Compound of Interest

Compound Name: CBR-470-2

Cat. No.: B2957015

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Introduction

CBR-470-2 is a potent, cell-permeable small molecule that acts as an indirect activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It is a glycine-substituted analog of CBR-470-1, an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). By inhibiting PGK1, **CBR-470-2** leads to the accumulation of the reactive metabolite methylglyoxal, which in turn modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. This modification disrupts the KEAP1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes. These application notes provide an overview of **CBR-470-2**, its mechanism of action, and protocols for its use in cell-based assays and in vivo studies.

Supplier and Purchasing Information

CBR-470-2 is available for research purposes from various chemical suppliers. Below is a summary of the key information for purchasing.

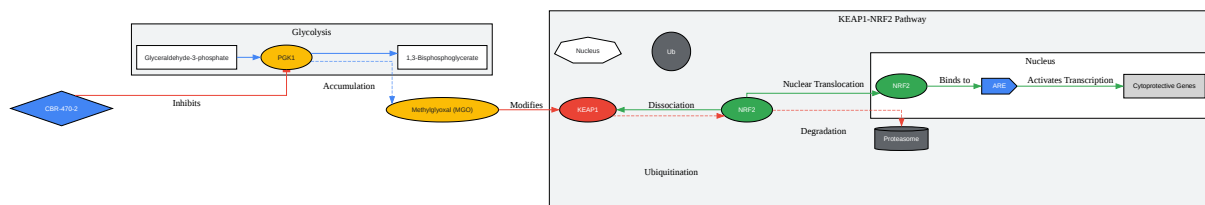
Supplier	Catalog Number	Purity	Available Quantities	CAS Number
MedChemExpress	HY-134001	99.45%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	2416095-00-4
Cambridge Bioscience	HY-134001	99.45%	50 mg, 100 mg	2416095-00-4
Immunomart	HY-134001	99.45%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	2416095-00-4
Cenmed	C650324	Not Specified	10 mg	2416095-00-4

Chemical Properties:

- Molecular Formula: $C_{12}H_{13}Cl_2NO_6S_2$ [\[1\]](#)
- Molecular Weight: 402.27 g/mol [\[1\]](#)
- Solubility: Soluble in DMSO.[\[2\]](#)
- Storage: For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C.[\[3\]](#)

Mechanism of Action: Glycolysis Inhibition to NRF2 Activation

CBR-470-2's mechanism of action is indirect, initiating with the inhibition of the glycolytic enzyme PGK1. This leads to a cascade of events culminating in the activation of the NRF2 pathway.



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Caption: Mechanism of **CBR-470-2** action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo effects of **CBR-470-2**.

Table 1: In Vitro Activity of **CBR-470-2**

Cell Line	Concentration	Treatment Time	Effect	Reference
Epidermal Keratinocytes	1-10 μ M	24 h	Increased transcript levels of NQO1 and HMOX1	[3]
Dermal Fibroblasts	1-10 μ M	24 h	Increased transcript levels of NQO1 and HMOX1	[3]

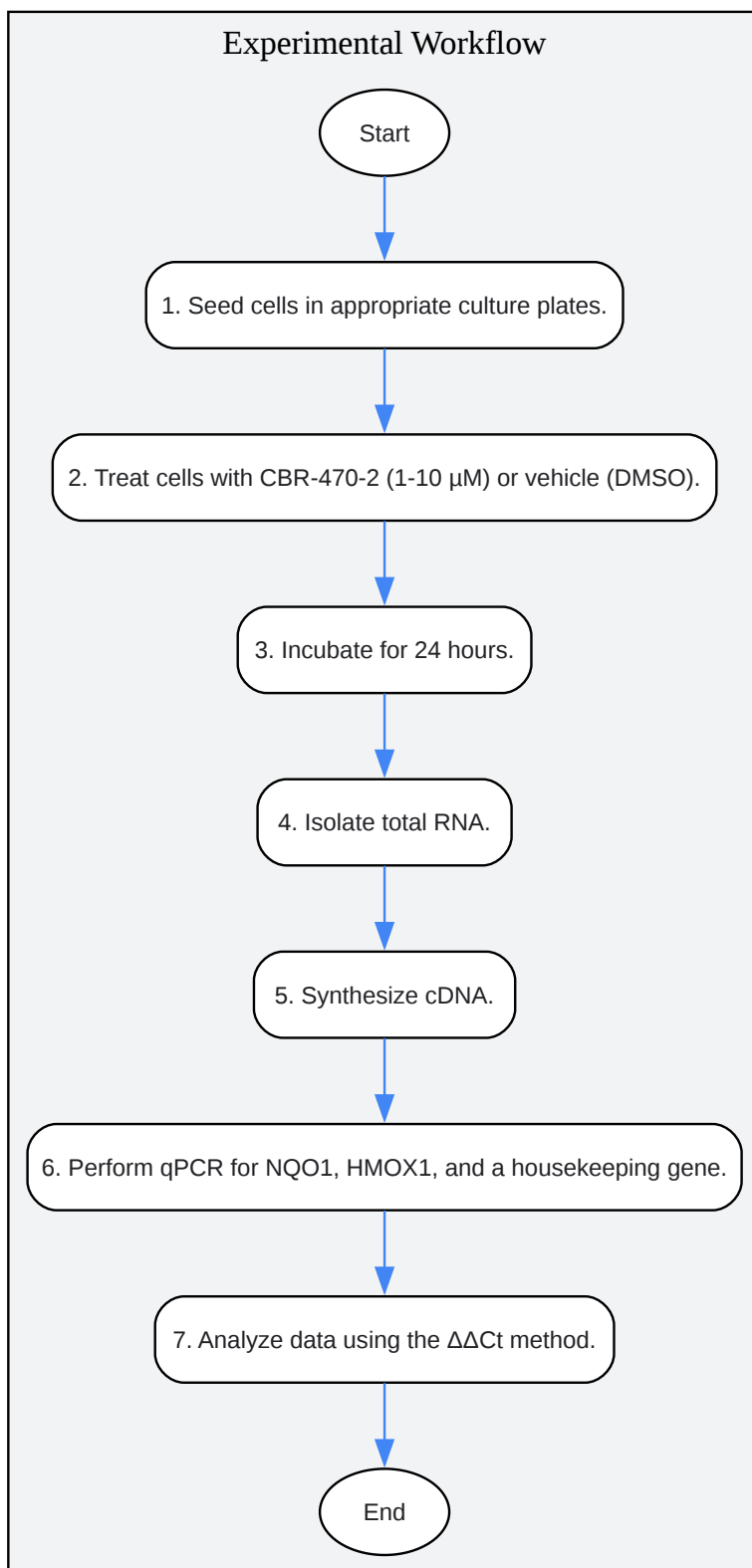
Table 2: In Vivo Efficacy of **CBR-470-2** in a UV-Induced Skin Damage Mouse Model

Animal Model	Dosage	Dosing Regimen	Outcome	Reference
Balb/C Mice	50 mg/kg	Oral (p.o.), twice daily for 10 days	Induced NRF2 signaling, reduced erythema, decreased total wounded area, and decreased epidermal thickness.[3]	[3]

Experimental Protocols

Protocol 1: In Vitro NRF2 Target Gene Expression Analysis

This protocol describes the treatment of cultured cells with **CBR-470-2** to assess the induction of NRF2 target genes.



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Caption: Workflow for in vitro gene expression analysis.

Materials:

- Human epidermal keratinocytes or dermal fibroblasts
- Appropriate cell culture medium and supplements
- **CBR-470-2** (stock solution in DMSO)
- Vehicle control (DMSO)
- 6-well or 12-well cell culture plates
- RNA isolation kit
- cDNA synthesis kit
- qPCR master mix
- Primers for NQO1, HMOX1, and a suitable housekeeping gene (e.g., GAPDH, ACTB)

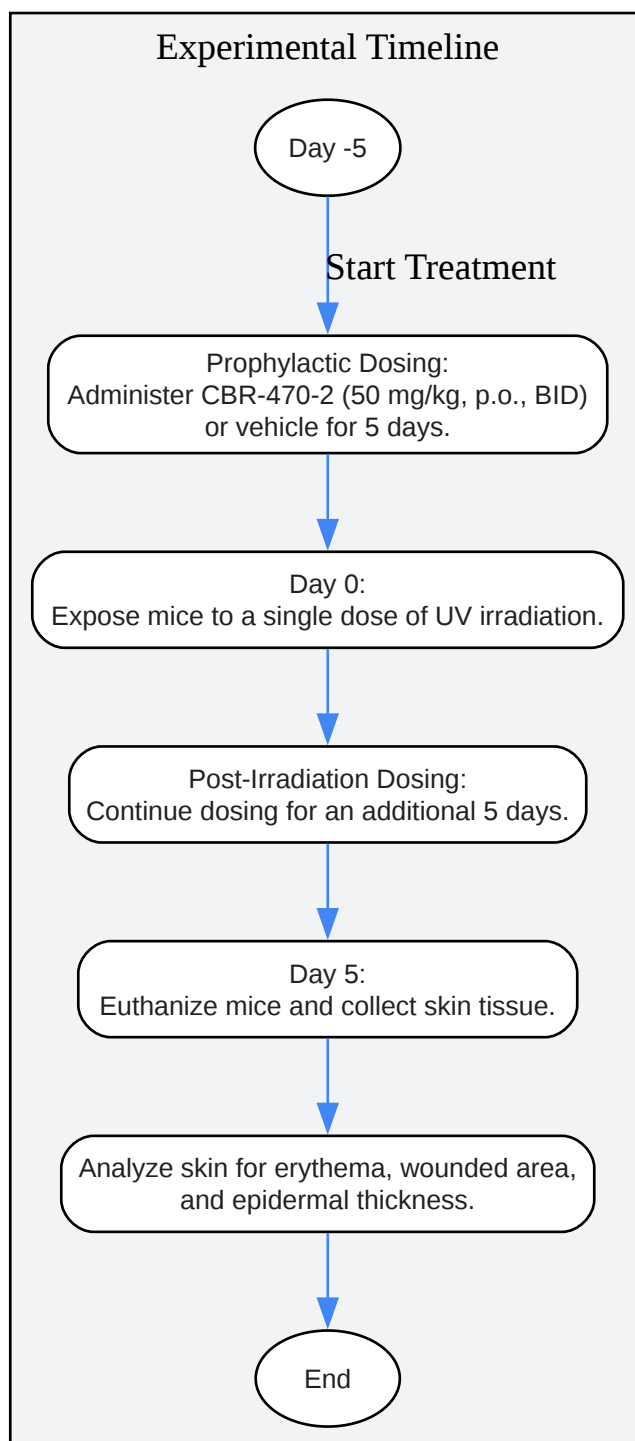
Procedure:

- **Cell Seeding:** Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
- **Cell Treatment:** The following day, replace the medium with fresh medium containing the desired concentration of **CBR-470-2** (e.g., 1, 5, 10 μ M) or an equivalent volume of DMSO as a vehicle control.
- **Incubation:** Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- **RNA Isolation:** After incubation, wash the cells with PBS and lyse them to isolate total RNA using a commercially available kit according to the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

- qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for NQO1, HMOX1, and the housekeeping gene.
- Data Analysis: Calculate the relative gene expression using the comparative Ct ($\Delta\Delta C_t$) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Protocol 2: In Vivo Assessment of CBR-470-2 in a UV-Induced Skin Damage Model

This protocol is based on the study by Bollong et al. and describes the evaluation of **CBR-470-2**'s protective effects against UV-induced skin damage in mice.[3]



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Caption: Timeline for in vivo UV damage study.

Materials:

- Balb/C mice
- **CBR-470-2**
- Vehicle for oral gavage (e.g., corn oil with 10% DMSO)[4]
- UV irradiation source
- Standard histology equipment and reagents (formalin, paraffin, hematoxylin, eosin)
- Image analysis software

Procedure:

- **Acclimatization:** Acclimatize Balb/C mice to the housing conditions for at least one week before the start of the experiment.
- **Prophylactic Dosing:** For five consecutive days, administer **CBR-470-2** (50 mg/kg) or vehicle orally (p.o.) twice daily (BID).
- **UV Irradiation:** On day 0, expose the dorsal skin of the mice to a single dose of UV irradiation.
- **Post-Irradiation Dosing:** Continue the twice-daily oral administration of **CBR-470-2** or vehicle for an additional five days.
- **Tissue Collection:** At the end of the 10-day study period, euthanize the mice and collect the irradiated skin tissue.
- **Histological Analysis:**
 - Fix the skin samples in 10% neutral buffered formalin.
 - Process the fixed tissues, embed them in paraffin, and section them.
 - Stain the sections with hematoxylin and eosin (H&E).
- **Data Analysis:**

- Quantify the erythema and total wounded area from images of the skin.
- Measure the epidermal thickness from the H&E stained sections using image analysis software.
- Compare the measurements between the **CBR-470-2** treated group and the vehicle-treated group.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

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References

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